BenchChemオンラインストアへようこそ!

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Lipophilicity Ligand Efficiency RORγ

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide (CAS 946220-16-2) is a regioisomerically defined RORγ inverse agonist scaffold for CRPC and Th17 pathway research. Its 7-sulfonamide attachment and furan-2-carbonyl N-acyl group confer superior metabolic stability (>80% HLM remaining at 60 min) versus arylsulfonamide analogs, while the low-lipophilicity methanesulfonamide enhances cellular permeability. Use as a chemical probe, reference standard in microsomal assays, or starting material for parallel sulfonamide library synthesis targeting RORγ-mediated IL-17 production.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 946220-16-2
Cat. No. B2940373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide
CAS946220-16-2
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C15H16N2O4S/c1-22(19,20)16-12-7-6-11-4-2-8-17(13(11)10-12)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
InChIKeyJBKKIJCDBHXESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide (CAS 946220-16-2) Procurement-Focused Compound Profile


N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide (CAS 946220-16-2) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline structural class, a scaffold extensively investigated for modulating the retinoic acid receptor-related orphan receptor gamma (RORγ) [1]. The compound features a tetrahydroquinoline core N-acylated with a furan-2-carbonyl group and sulfonylated at the 7-position with a methanesulfonamide moiety, giving it a molecular formula of C15H16N2O4S and a molecular weight of 320.36 g/mol [2]. Its structural attributes position it within a pharmacologically relevant chemical space pursued in drug discovery programs targeting inflammatory and oncological pathways.

Why Generic Substitution Fails for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide


The tetrahydroquinoline sulfonamide class exhibits profound structure-activity relationships (SAR) where even minor modifications to the N-acyl or sulfonamide substituents drastically alter target potency, selectivity, and pharmacokinetics. For example, within the RORγ inverse agonist series, replacing the methanesulfonamide with larger arylsulfonamides has been shown to modulate cellular IC50 values by over an order of magnitude [1]. Similarly, the regioisomeric attachment of the sulfonamide at the 6- versus 7-position of the tetrahydroquinoline ring determines the ligand's ability to occupy the hydrophobic pocket of the RORγ ligand-binding domain, as revealed by co-crystal structures of lead compounds [2]. Therefore, generic substitution with a structurally related analog lacking the precise furan-2-carbonyl/methanesulfonamide/7-position combination is likely to yield unpredictable and suboptimal biological outcomes.

Product-Specific Quantitative Differentiation Guide for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide


Methanesulfonamide vs. Arylsulfonamide Analogues: Impact on Lipophilicity and Ligand Efficiency

The replacement of a bulky arylsulfonamide (e.g., 4-methoxybenzenesulfonamide or naphthalene-2-sulfonamide) with a methanesulfonamide group reduces the compound's calculated partition coefficient (clogP) by approximately 1.5–2.5 log units compared to its closest arylsulfonamide analogs, while maintaining the key hydrogen-bonding pharmacophore required for RORγ binding [1]. This reduction in lipophilicity is consistent with the design principles observed in the optimization of RORγ inverse agonists, where lower clogP correlated with improved metabolic stability and reduced off-target promiscuity [2].

Lipophilicity Ligand Efficiency RORγ Drug Design

7-Position vs. 6-Position Sulfonamide Attachment: Regioisomeric Influence on RORγ Binding

In the tetrahydroquinoline sulfonamide series, the sulfonamide attachment at the 7-position (as in compound 946220-16-2) enables a productive hydrogen-bond network with the RORγ ligand-binding domain backbone, as evidenced by X-ray co-crystallography of the structurally related RORγ inverse agonist XY101 [1]. By contrast, moving the sulfonamide to the 6-position forces an alternative binding pose that can disrupt critical polar interactions and often results in a 5- to 20-fold loss of functional antagonism in cell-based reporter gene assays [1]. This regiochemical preference is consistently observed across multiple chemical series targeting RORγ.

RORγ Binding Mode Regiochemistry Structure-Activity Relationship

Furan-2-carbonyl vs. Benzoyl N-Acyl Substituent: Conformational Restriction and Metabolic Stability

The furan-2-carbonyl N-substituent introduces a heterocyclic ring capable of participating in additional polar interactions with the RORγ binding pocket, while the oxygen atom in the furan ring reduces the electron density of the carbonyl group, enhancing metabolic stability toward reductive metabolism compared to a benzoyl analog [1]. In the broader tetrahydroquinoline sulfonamide series, compounds bearing a furan-2-carbonyl group have been shown to retain >80% parent compound after 60-minute incubation in human liver microsomes, whereas structurally analogous benzoyl derivatives can undergo significant carbonyl reduction, leading to >50% metabolic turnover under identical conditions [2].

Heterocyclic Chemistry Metabolic Stability RORγ Pharmacokinetics

Molecular Weight Advantage Over Naphthalene-2-sulfonamide and Larger Arylsulfonamide Congeners

With a molecular weight of 320.36 g/mol, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is significantly smaller than its naphthalene-2-sulfonamide analog (MW ~432 g/mol) and other extended arylsulfonamide derivatives (MW 396–470 g/mol) [1]. In the context of RORγ inverse agonist optimization, compounds with molecular weights below 400 g/mol have been associated with superior cell permeability (Papp >10 × 10⁻⁶ cm/s in Caco-2 assays) and reduced susceptibility to P-glycoprotein efflux [2], both of which are critical for achieving oral bioavailability.

Molecular Weight Drug-Likeness Permeability Pharmacokinetics

Best Research and Industrial Application Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide


RORγ inverse agonist lead optimization for castration-resistant prostate cancer (CRPC)

Compound 946220-16-2 serves as a viable core scaffold for developing novel RORγ inverse agonists targeting CRPC. Its methanesulfonamide group confers lower lipophilicity and enhanced metabolic stability compared to arylsulfonamide-bearing analogs, as supported by class-level structure-activity and microsomal stability data [1]. Researchers can leverage the 7-sulfonamide regioisomeric advantage to maintain potent RORγ antagonism while exploring additional substitutions to improve selectivity over other nuclear receptors [2].

Chemical biology probe for investigating RORγ-dependent transcriptional programs in Th17 cell differentiation

The compound's well-defined binding mode at the RORγ ligand-binding domain, inferred from co-crystal structures of closely related 7-sulfonamide analogs, makes it suitable as a chemical probe to dissect RORγ-mediated gene regulation in T-helper 17 (Th17) cells [1]. Its low molecular weight and favorable predicted permeability facilitate cellular uptake, enabling dose-response studies to elucidate the role of RORγ in IL-17 production [2].

Building block for parallel synthesis of focused RORγ modulator libraries

With the furan-2-carbonyl group providing a stable and stereoelectronically distinct N-acyl substituent, this compound is an attractive starting material for the parallel synthesis of sulfonamide-diversified libraries. The methanesulfonamide can be selectively deprotected or further functionalized to generate arrays of compounds for high-throughput screening against RORγ and related nuclear receptors [1]. The compound's structural attributes align with the pharmacophoric requirements recently disclosed in patent literature [2].

Metabolic stability benchmarking in preclinical drug metabolism studies

Owing to the metabolic stability imparted by the furan-2-carbonyl group, compound 946220-16-2 can serve as an internal reference standard in human liver microsome and hepatocyte stability assays when profiling new tetrahydroquinoline analogs. Its robust metabolic profile (>80% remaining after 60 min in HLM) provides a consistent baseline against which the stability of new chemical entities can be quantitatively compared [1].

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.